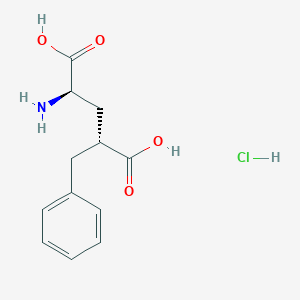

(4r)-4-Benzyl-d-glutamic acid hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystal Structure Analysis

The crystal structure of derivatives similar to (4R)-4-Benzyl-D-glutamic acid HCl has been extensively studied. For instance, the crystal structure and absolute configuration of (+)-2-Benzylglutamic acid hydrobromide dihydrate were determined using three-dimensional X-ray intensity data. This research provides insight into the conformation of the glutamic acid carbon skeleton, which differs from other analyzed glutamic acids due to internal rotations of the C–C bonds, highlighting the unique and complicated three-dimensional hydrogen bond network (Ashida, Sasada, & Kakudo, 1967).

Neuropharmacology

Glutamic acid is the major excitatory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in physiological processes and is associated with various neurodegenerative disorders. Research into Glu receptor antagonists, acting at different receptor sites (e.g., NMDA, AMPA), has provided potential therapeutic agents for diseases like cerebral ischemia, epilepsy, and Alzheimer's disease. These findings are significant for the development of neuroprotectants in neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007).

Polymer Science

The study of double hydrophilic block copolymers, consisting of a Jeffamine block and poly(L-glutamic acid), demonstrated the synthesis of thermoresponsive micelles. These findings have implications for creating materials with specific temperature-responsive behaviors, potentially useful in drug delivery systems and materials science (Agut, Brûlet, Taton, & Lecommandoux, 2007).

Prodrug Development

Research on novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2 explores the synthesis and viability of tumor cell lines in the presence of these compounds. This approach aims at developing anticancer agents that are activated at the tumor site, potentially reducing side effects and increasing efficacy (Springer et al., 1990).

Biosynthetic Routes

The development of monodisperse derivatives of poly(α,L-glutamic acid) (PLGA) through a general biosynthetic route offers unique rodlike polymers for use in physical chemistry and materials science. This research contributes to the understanding and application of polymers in creating complex macromolecular architectures (Zhang, Fournier, Mason, & Tirrell, 1992).

Safety and Hazards

The compound “(4r)-4-Benzyl-d-glutamic acid hcl” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided . The compound should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

特性

IUPAC Name |

(2R,4R)-2-amino-4-benzylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLSUDKIMKECP-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2655916.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2655928.png)

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)

![N-methyl-6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2655934.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)